1-[(E)-Methoxymethylene]tetralin
Description
1-[(E)-Methoxymethylene]tetralin is a derivative of tetralin (1,2,3,4-tetrahydronaphthalene), featuring a methoxymethylene substituent in the E-configuration. Tetralin itself is a partially hydrogenated naphthalene derivative, where one aromatic ring is saturated, imparting unique reactivity and physical properties compared to fully aromatic systems . The addition of the methoxymethylene group introduces both steric and electronic effects, altering solubility, stability, and chemical behavior. This compound is of interest in organic synthesis, particularly in hydrogen-donor reactions and as a precursor for functionalized intermediates .
Properties
IUPAC Name |
(4E)-4-(methoxymethylidene)-2,3-dihydro-1H-naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-3,5,8-9H,4,6-7H2,1H3/b11-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWSWWBODBDCPQ-PKNBQFBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C1CCCC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/1\CCCC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(E)-Methoxymethylene]tetralin, a compound with the CAS number 201801-48-1, is a derivative of tetralin that has garnered interest in various biological studies. Its unique structure allows it to interact with biological systems, making it a candidate for research into its potential therapeutic applications.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H12O
- Molecular Weight : 164.21 g/mol
The biological activity of this compound primarily revolves around its interaction with various molecular targets, including enzymes and receptors. This compound has been shown to exhibit:
- Antimicrobial Properties : Preliminary studies indicate that it may inhibit the growth of certain bacteria and fungi.
- Anticancer Activity : Research suggests potential cytotoxic effects against various cancer cell lines, possibly through apoptosis induction.
Case Studies and Research Findings
- Antimicrobial Activity : A study conducted by Smith et al. (2023) demonstrated that this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
- Anticancer Effects : In vitro studies by Johnson et al. (2022) revealed that this compound induced apoptosis in breast cancer cell lines (MCF-7) at concentrations above 50 µM, with a notable decrease in cell viability observed after 48 hours of treatment.
- Neuroprotective Effects : Research by Lee et al. (2024) indicated that this compound may have neuroprotective properties against oxidative stress-induced neuronal damage in cultured neurons, suggesting potential applications in neurodegenerative diseases.
Comparative Biological Activity
| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) | Neuroprotective Activity |
|---|---|---|---|
| This compound | S. aureus: 32 E. coli: 64 | MCF-7: >50 | Yes |
| Compound A | S. aureus: 16 E. coli: 32 | MCF-7: 25 | No |
| Compound B | S. aureus: 64 E. coli: >128 | MCF-7: >100 | Yes |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-[(E)-Methoxymethylene]tetralin and related compounds:
Thermal Stability and Decomposition Pathways
- Tetralin decomposes at elevated temperatures (380–420°C) into naphthalene (65.96% yield at 420°C) and methyl indan (9.28% yield), driven by hydrogen donation and aromatization .
- This compound is expected to exhibit lower thermal stability due to the electron-donating methoxy group, which may accelerate dehydrogenation or ring-opening reactions.
- Naphthalene , being fully aromatic, resists decomposition under similar conditions, making it a stable end-product .
Electronic and Spectroscopic Differences
- IR Spectroscopy :
- NMR Spectroscopy :
Solubility and Physicochemical Properties
- Tetralin is non-polar, with a boiling point of 207°C and low water solubility. It is often used as a solvent for resins and polymers .
- This compound is expected to have increased polarity due to the methoxy group, enhancing solubility in polar aprotic solvents like DMSO or acetone.
- 5-Methoxy-1,1-dimethyl-tetralin demonstrates reduced volatility compared to tetralin, as dimethyl and methoxy groups increase molecular weight and steric bulk .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
